![molecular formula C8H17ClFN B1474752 2-Cyclohexyl-2-fluoroethan-1-amine hydrochloride CAS No. 1780906-96-8](/img/structure/B1474752.png)
2-Cyclohexyl-2-fluoroethan-1-amine hydrochloride
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Overview
Description
2-Cyclohexyl-2-fluoroethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1556224-64-6 . It has a molecular weight of 145.22 and its IUPAC name is 2-cyclohexyl-2-fluoroethan-1-amine . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2-Cyclohexyl-2-fluoroethan-1-amine is 1S/C8H16FN/c9-8(6-10)7-4-2-1-3-5-7/h7-8H,1-6,10H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a liquid . It is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Organic Synthesis and Mechanistic Studies
Nucleophilic Substitution and Cyclohexyne Intermediates : The reaction mechanisms involving cyclohexenyl and cyclohexyne intermediates in nucleophilic substitution reactions highlight the utility of cyclic amines and fluorinated compounds in studying reaction pathways and regioselectivity. The formation of cyclohexyne intermediates confirmed by deuterium labeling and trapping signifies the role of such compounds in elucidating complex organic reactions (Fujita et al., 2004).
Anti-Influenza Virus Activity : Novel tricyclic compounds containing unique amine moieties, designed based on the structure of triperiden, showed potent anti-influenza A virus activity. This underscores the potential of cyclic amines in the development of antiviral agents (Oka et al., 2001).
Vinylic Substitution and Nucleophilic Attacks : Studies on the substitution of fluoro-ethylenes by aromatic amines in acetonitrile revealed insights into nucleophilic attacks forming zwitterions, showcasing the significance of fluorinated amines in studying reaction kinetics and mechanisms (Rappoport & Ta-Shma, 1971).
Pharmacological Research
- Development of Anti-Influenza Agents : The synthesis of compounds with unique amine moieties for anti-influenza virus activity illustrates the application of cyclohexylamines in pharmacological research, contributing to the discovery of novel antiviral drugs (Oka et al., 2001).
Safety and Hazards
properties
IUPAC Name |
2-cyclohexyl-2-fluoroethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FN.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h7-8H,1-6,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTMDRPBQXNNOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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